

# What are the physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil?

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## Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

Cat. No.: B1347179

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## An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **1,3-Dimethyl-5-hydroxyuracil**, a substituted pyrimidine derivative. The information is compiled from computational and experimental data available in public databases and scientific literature, presented in a structured format for ease of reference and use in research and development settings.

## Chemical Identity and Structure

**1,3-Dimethyl-5-hydroxyuracil** is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). It is characterized by methyl groups at positions 1 and 3 of the pyrimidine ring and a hydroxyl group at position 5.

- IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[1]
- Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>[1]
- SMILES: CN1C=C(C(=O)N(C1=O)C)O[1]
- InChIKey: YUAQZUMPJSCOHF-UHFFFAOYSA-N[1]

## Physicochemical Data

The following tables summarize the key physicochemical properties of **1,3-Dimethyl-5-hydroxyuracil**. Data is sourced from computational predictions and available experimental information.

Table 1: General and Computed Properties

Property	Value	Source
Molecular Weight	<b>156.14 g/mol</b>	<a href="#">[1]</a>
Monoisotopic Mass	156.05349212 Da	<a href="#">[1]</a>
CAS Number	20406-86-4, 408335-42-2	<a href="#">[1]</a>
Computed LogP (XLogP3)	-0.8	<a href="#">[1]</a>
Topological Polar Surface Area	60.9 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	4	<a href="#">[1]</a>

| Rotatable Bond Count | 0 |[\[1\]](#) |

Table 2: Experimental Data

Property	Value	Notes
Physical State	<b>Solid (predicted)</b>	<b>Based on related uracil derivatives.[2]</b>
Melting Point	Data not available	The related compound 1,3-Dimethyluracil has a melting point of 119-122 °C.
Boiling Point	Data not available	Likely to decompose at high temperatures.
Solubility	Data not available	Uracil derivatives often exhibit slight solubility in polar organic solvents like DMSO and methanol.[3]

| pKa | Data not available | The hydroxyl group at position 5 is expected to be acidic. |

## Spectroscopic Data

While specific experimental spectra for **1,3-Dimethyl-5-hydroxyuracil** are not widely published, typical spectral characteristics can be anticipated based on its structure and data from similar compounds. Spectroscopic data may be available from commercial suppliers.[4]

- <sup>1</sup>H-NMR: Expected signals would include two singlets for the N-methyl protons and a singlet for the vinylic proton at C6. The hydroxyl proton signal may be broad and its chemical shift dependent on solvent and concentration. For the related compound 5-hydroxymethyluracil, <sup>1</sup>H-NMR peaks for N-H protons were observed at 10.66 and 7.20 ppm in DMSO-d<sub>6</sub>. [5]
- <sup>13</sup>C-NMR: Signals for the two carbonyl carbons (C2 and C4), the two N-methyl carbons, and the two sp<sup>2</sup> carbons of the pyrimidine ring (C5 and C6) are expected. For 5-hydroxymethyluracil, carbonyl carbon signals were observed around 164.31 and 151.85 ppm. [5]
- UV-Vis Spectroscopy: Uracil and its derivatives typically exhibit strong absorption in the UV range between 250-280 nm, corresponding to  $\pi$ - $\pi^*$  transitions within the pyrimidine ring. [6] The absorption maximum can be influenced by the solvent. For instance, the related

compound 5-hydroxymethyluracil has a calculated absorption maximum of 252.24 nm in DMSO.[5]

## Experimental Protocols

The determination of the physicochemical properties of a compound like **1,3-Dimethyl-5-hydroxyuracil** follows standard laboratory procedures.

**4.1 Melting Point Determination** The melting point is determined using a capillary melting point apparatus.

- A small, dry sample of the crystalline compound is packed into a capillary tube.
- The tube is placed in the heating block of the apparatus.
- The temperature is increased gradually.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

**4.2 Solubility Assessment (Shake-Flask Method)** This method determines the equilibrium solubility of a compound in a specific solvent.

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered to remove undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

**4.3 pKa Determination (Spectrophotometric Method)** This method is suitable for compounds with a chromophore that changes with ionization state.

- A series of buffer solutions with known pH values are prepared.
- A constant concentration of **1,3-Dimethyl-5-hydroxyuracil** is added to each buffer solution.
- The UV-Vis absorption spectrum is recorded for each solution.
- Changes in the absorbance at a specific wavelength are plotted against pH.
- The pKa is determined as the pH at which the concentrations of the ionized and non-ionized forms are equal, typically found at the midpoint of the sigmoidal curve.

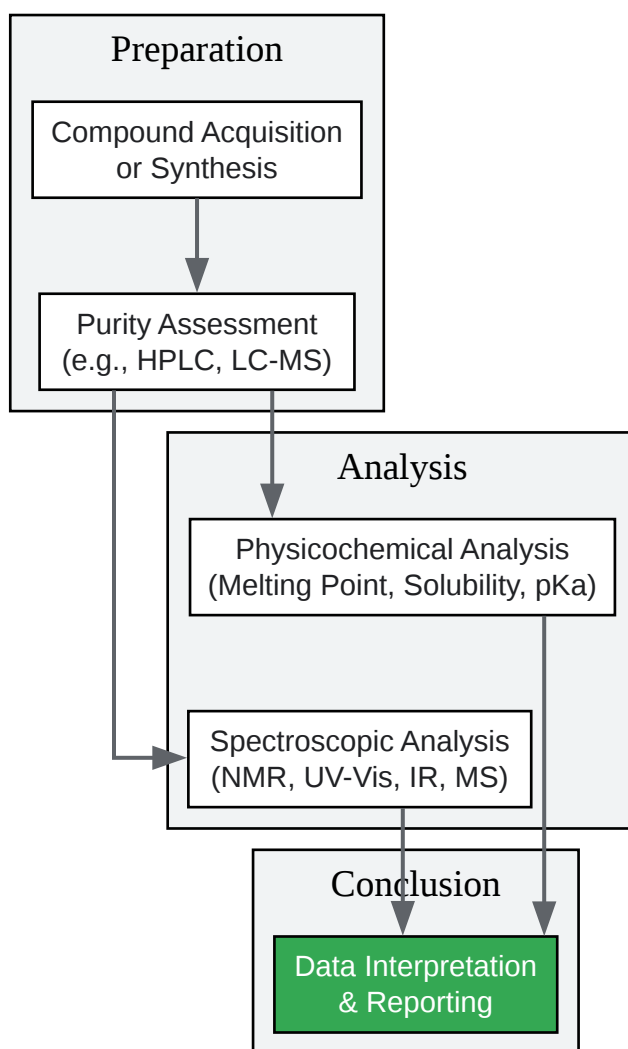
4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure.

- Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- The spectrum is acquired on an NMR spectrometer (e.g., 400 or 600 MHz).
- <sup>1</sup>H and <sup>13</sup>C NMR spectra are processed to determine chemical shifts, coupling constants, and integration, which helps in confirming the structure.

## Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow for its characterization.

Caption: Key physicochemical and structural descriptors of **1,3-Dimethyl-5-hydroxyuracil**.



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Caption: General experimental workflow for physicochemical characterization.

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## References

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